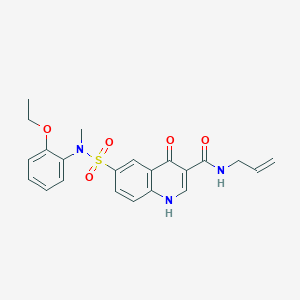
Sulfonamide-01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamide-01 is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds have been widely used in medicinal chemistry due to their broad-spectrum antibacterial properties. Sulfonamides were among the first antibiotics to be used systematically and have played a crucial role in the development of modern chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonamide-01 can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For example, the reaction of a sulfonyl chloride (RSO₂Cl) with a primary or secondary amine (R’NH₂) in the presence of a base such as pyridine yields the corresponding sulfonamide (RSO₂NR’₂) and hydrochloric acid (HCl) as a byproduct .
Another method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), followed by reaction with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, sulfonamides are typically produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
Sulfonamide-01 undergoes various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can yield amines and other derivatives.
Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sulfonamides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfonamides typically yields sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Sulfonamide-01 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Employed as an antibacterial agent to treat infections.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
Sulfonamide-01 exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division . This results in the bacteriostatic effect, where bacterial growth is halted.
Comparison with Similar Compounds
Sulfonamide-01 can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfamethazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example:
Sulfamethoxazole: Often used in combination with trimethoprim for treating urinary tract infections.
Sulfadiazine: Commonly used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Primarily used in veterinary medicine to treat infections in livestock.
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-[(2-ethoxyphenyl)-methylsulfamoyl]-4-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-4-12-23-22(27)17-14-24-18-11-10-15(13-16(18)21(17)26)31(28,29)25(3)19-8-6-7-9-20(19)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,23,27)(H,24,26) |
InChI Key |
IVIJZILSKWHMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)
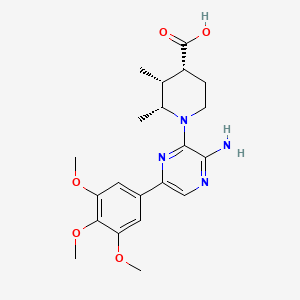
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
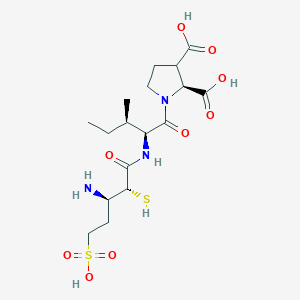
![N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)
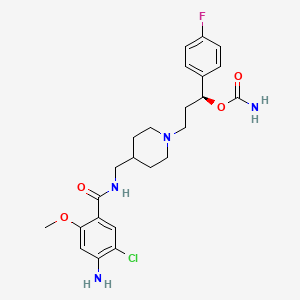
![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
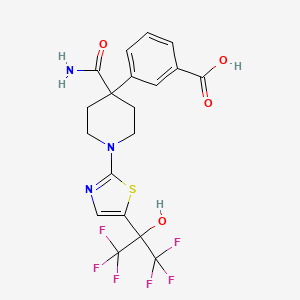
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
